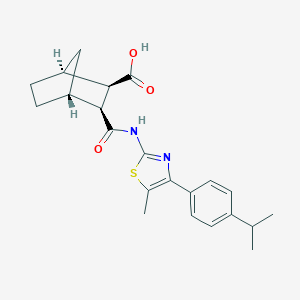
PKZ18
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PKZ18 is a complex organic compound with a unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PKZ18 typically involves multiple steps. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis to industrial levels.
Analyse Des Réactions Chimiques
Types of Reactions
PKZ18 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Antimicrobial Activity
Research indicates that PKZ18 exhibits significant antimicrobial activity against various Gram-positive pathogens, including MRSA. Notably, it has shown improved minimum inhibitory concentrations (MICs) and bactericidal effects compared to traditional antibiotics. Studies demonstrate that this compound analogs not only maintain low cytotoxicity against eukaryotic cells but also enhance the effectiveness of aminoglycosides when used in combination .
Case Studies
-
Methicillin-Resistant Staphylococcus aureus (MRSA) :
- Study Findings : this compound and its analogs were tested against MRSA strains, showing a marked reduction in bacterial growth and viability. The analog this compound-22 was particularly effective, influencing the expression of eight out of twelve T-box controlled genes significantly .
- Clinical Implications : Given the rising incidence of MRSA infections, this compound represents a promising candidate for treating such resistant strains.
- Synergistic Effects with Aminoglycosides :
Potential Applications in Clinical Settings
This compound's ability to target multiple pathways within bacterial cells makes it a valuable candidate for further development into clinical therapeutics. Its low resistance rates and synergistic properties could lead to effective treatments for systemic infections and biofilm-related conditions .
Summary of Findings
| Application | Details |
|---|---|
| Target Pathogen | Gram-positive bacteria (e.g., MRSA) |
| Mechanism | Inhibition of T-box regulated gene expression |
| Efficacy | Significant antimicrobial activity with low cytotoxicity |
| Combination Therapy | Enhanced efficacy when used with aminoglycosides |
| Clinical Implications | Potential treatment for systemic infections and antibiotic-resistant strains |
Mécanisme D'action
The mechanism of action of PKZ18 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,4R)-2,5-diazabicyclo[2.2.1]heptane: Another bicyclic compound with potential biological activity.
Oxygenated 2-azabicyclo[2.2.1]heptanes: Synthesized via palladium-catalyzed reactions and used in various applications.
Uniqueness
PKZ18 is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C22H26N2O3S |
|---|---|
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
(1S,2R,3S,4R)-3-[[5-methyl-4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C22H26N2O3S/c1-11(2)13-4-6-14(7-5-13)19-12(3)28-22(23-19)24-20(25)17-15-8-9-16(10-15)18(17)21(26)27/h4-7,11,15-18H,8-10H2,1-3H3,(H,26,27)(H,23,24,25)/t15-,16+,17+,18-/m1/s1 |
Clé InChI |
HWHYSSATNZEECJ-VSZNYVQBSA-N |
SMILES |
CC1=C(N=C(S1)NC(=O)C2C3CCC(C3)C2C(=O)O)C4=CC=C(C=C4)C(C)C |
SMILES isomérique |
CC1=C(N=C(S1)NC(=O)[C@H]2[C@@H]3CC[C@@H](C3)[C@H]2C(=O)O)C4=CC=C(C=C4)C(C)C |
SMILES canonique |
CC1=C(N=C(S1)NC(=O)C2C3CCC(C3)C2C(=O)O)C4=CC=C(C=C4)C(C)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
PKZ18; PKZ 18; PKZ-18 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















